

Acid Green 16: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid green 16

Cat. No.: B084260

[Get Quote](#)

CAS Number: 12768-78-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the applications and significance of **Acid Green 16**. This document provides detailed information on its chemical properties, experimental protocols, and its role in various research fields, with a particular focus on its use in analytical chemistry and histology.

Chemical and Physical Properties

Acid Green 16, also known by its Colour Index name C.I. 44025, is a synthetic triarylmethane dye.^[1] It is water-soluble and finds applications in various industries, including textiles and paper.^[2] In the realm of scientific research, it is valued for its distinct spectral properties and staining capabilities.

There are some discrepancies in the reported molecular formula and weight for **Acid Green 16**, which may be attributed to different commercial formulations or analytical methods. The two commonly cited molecular formulas are presented below.

Table 1: Physicochemical Properties of **Acid Green 16**

Property	Value	Reference
CAS Registry Number	12768-78-4	[1] [3]
Molecular Formula	$C_{27}H_{25}N_2NaO_6S_2$ or $C_{31}H_{33}N_2NaO_6S_2$	[3] [4]
Molecular Weight	560.62 g/mol or 616.72 g/mol	[3] [4]
Appearance	Dark green powder	[5] [4]
Solubility	Soluble in water	[6]
Shade in Solution	Blue-green	[6]
pH Stability	Expected to be most stable in the pH range of 3-9	[6]

Significance in Research

The primary research applications of **Acid Green 16** are centered around its use as a model compound in the development of analytical methods and as a counterstain in biological and histological studies.

Analytical Chemistry: Molecularly Imprinted Polymers

A significant area of research involving **Acid Green 16** is its use as a template molecule for the synthesis of molecularly imprinted polymers (MIPs). These polymers possess tailor-made recognition sites that exhibit high affinity and selectivity for the template molecule.[\[7\]](#) MIPs are utilized in solid-phase extraction (SPE) and as recognition elements in chemical sensors for environmental monitoring, particularly for the detection and removal of textile dyes from wastewater.[\[7\]](#)[\[8\]](#)

Research has demonstrated the successful synthesis of MIPs for **Acid Green 16** with excellent rebinding capacity and selectivity over other textile dyes.[\[7\]](#) A novel technique for the direct quantification of **Acid Green 16** adsorbed on a MIP using diffuse reflectance spectrophotometry has also been developed, offering a simpler and more direct measurement compared to traditional methods that analyze the remaining solution.[\[8\]](#)

Table 2: Performance of Molecularly Imprinted Polymers for **Acid Green 16**

Parameter	Value	Reference
Rebinding Percentage	83%	[7]
Imprinting Factor	6.91	[7]
Recovery from Water Samples	Close to 100%	[7]
Limit of Detection (DRS method)	0.3 $\mu\text{mol L}^{-1}$	[9]
Limit of Quantification (DRS method)	1.0 $\mu\text{mol L}^{-1}$	[9]

Histology and Biological Staining

Acid Green 16 serves as a counterstain in complex histological staining protocols.[10] As an acid dye, it carries a negative charge and binds to cationic (basic) components in tissue, such as proteins in the cytoplasm, muscle, and connective tissue.[11] This provides a contrasting color to nuclear stains like hematoxylin, enabling clear visualization of different cellular structures under a microscope.[11] It is particularly useful for highlighting collagen and cytoplasmic elements.[10]

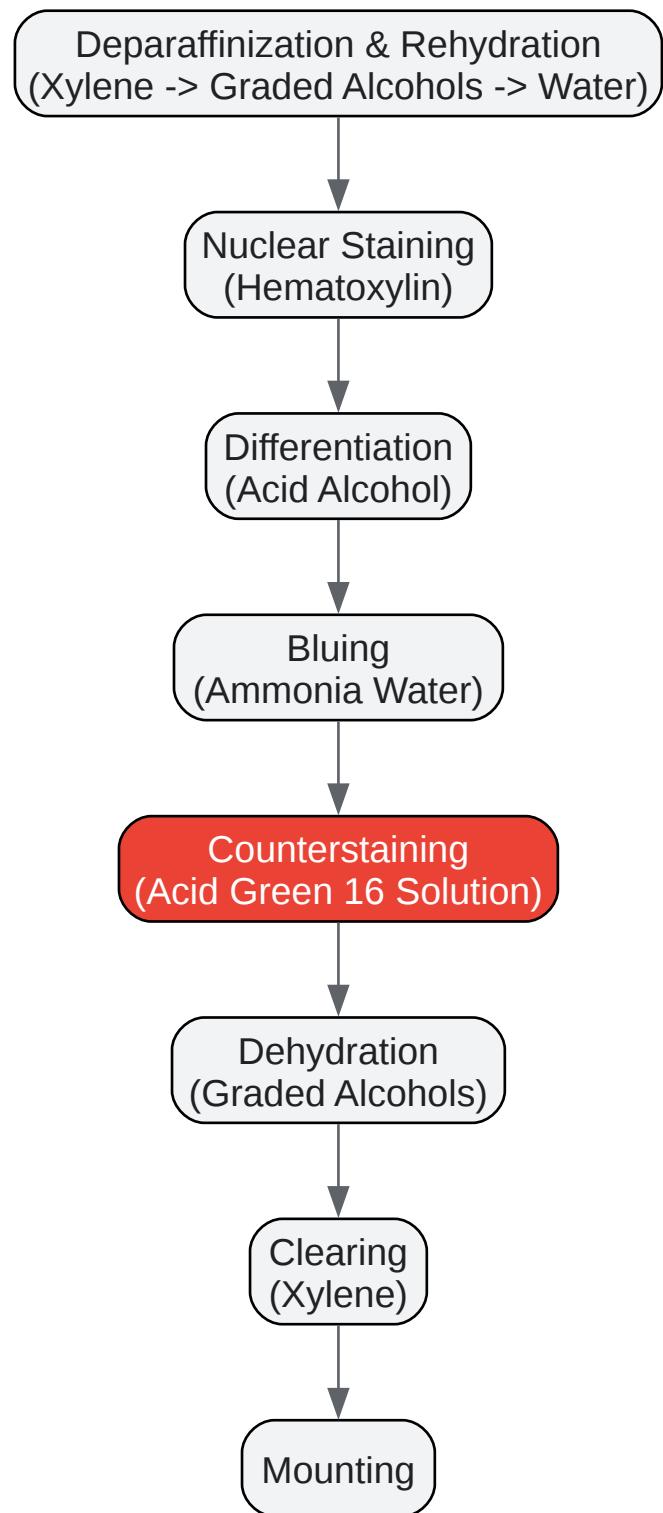
While specific protocols for **Acid Green 16** as a histological stain are not extensively documented, general protocols for acid dyes can be readily adapted. The staining intensity is pH-dependent, with an acidic environment enhancing the staining by increasing the positive charges on tissue proteins.[11]

Experimental Protocols

Synthesis of Molecularly Imprinted Polymer for Acid Green 16 (Bulk Method)

This protocol is based on methodologies described in the literature for the synthesis of MIPs for **Acid Green 16**.[7][8]


Materials:


- Template: **Acid Green 16** (AG16)

- Functional Monomer: 1-vinylimidazole (1V)
- Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
- Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)
- Solvent (Porogen): Methanol

Procedure:

- Template-Monomer Interaction: Dissolve the template (**Acid Green 16**) and the functional monomer (1-vinylimidazole) in the porogen (methanol) in a glass vial. Allow the mixture to stand for a period to facilitate the formation of a complex between the template and the functional monomer.
- Polymerization Mixture: Add the cross-linker (EGDMA) and the initiator (AIBN) to the solution.
- Degassing: Purge the mixture with nitrogen gas to remove oxygen, which can inhibit the polymerization process.
- Polymerization: Seal the vial and initiate polymerization by placing it in a water bath or oven at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
- Grinding and Sieving: The resulting bulk polymer is ground into a fine powder using a mortar and pestle and then sieved to obtain particles of a uniform size.
- Template Removal: The template molecule is removed from the polymer matrix by washing with a suitable solvent or solvent mixture (e.g., methanol/acetic acid). This is typically done using a Soxhlet apparatus to ensure complete removal.
- Drying: The final MIP particles are dried in an oven. A non-imprinted polymer (NIP) is prepared simultaneously using the same procedure but without the addition of the template molecule to serve as a control.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. CAS 12768-78-4: C.I. Acid Green 16 | CymitQuimica [cymitquimica.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pylamdyes.com [pylamdyes.com]
- 7. researchgate.net [researchgate.net]
- 8. A spot test for direct quantification of acid green 16 adsorbed on a molecularly imprinted polymer through diffuse reflectance measurements - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A spot test for direct quantification of acid green 16 adsorbed on a molecularly imprinted polymer through diffuse reflectance measurements - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY02069A [pubs.rsc.org]
- 10. Acid Green 16 | High-Purity Dye for Research [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Acid Green 16: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084260#acid-green-16-cas-number-and-its-significance-in-research\]](https://www.benchchem.com/product/b084260#acid-green-16-cas-number-and-its-significance-in-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com